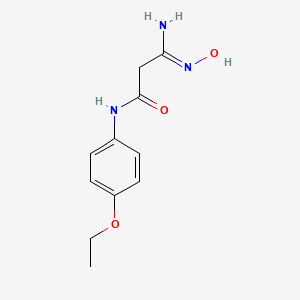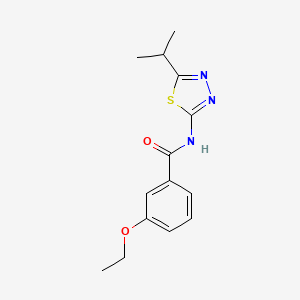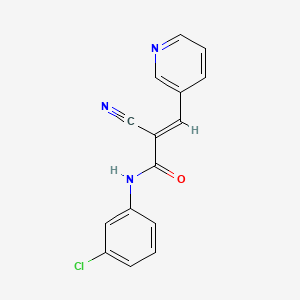
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, also known as DANI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DANI is a derivative of imidazole, a heterocyclic organic compound that is widely used in medicinal chemistry.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a DNA-binding agent. This compound has been shown to bind to DNA with high affinity and specificity, making it a promising candidate for use in cancer therapy. Additionally, this compound has been studied for its antimicrobial properties, with promising results against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of DNA replication and transcription. This compound has been shown to intercalate into DNA, disrupting the normal structure and function of the double helix. This leads to the inhibition of DNA polymerase activity, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is its high specificity for DNA binding, which makes it a promising candidate for use in cancer therapy. Additionally, this compound has been shown to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide. One area of interest is the development of this compound-based therapeutics for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in antimicrobial therapy. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of experimental settings.
Métodos De Síntesis
The synthesis of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves the reaction of 2,4-dichloroaniline with 2-methyl-4-nitroimidazole in the presence of acetic anhydride and pyridine. The resulting product is then acetylated with acetic anhydride to obtain this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-7-15-11(18(20)21)5-17(7)6-12(19)16-10-3-2-8(13)4-9(10)14/h2-5H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXJSWDAQYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)


![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)

![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)

![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)


![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)
